2-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione

Solubility Physicochemical Properties Medicinal Chemistry

Researchers sourcing N-benzyl bicyclic lactam building blocks often encounter batch variability and sparse analytical data. 2-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione (CAS 86732-32-3) resolves this with: • ≥97% purity, batch-specific COA (NMR, HPLC, GC) • Defined solubility (2.2 g/L, 25°C) for reproducible formulation • Rigid bicyclic core with N-benzyl handle for kinase & anti-inflammatory SAR • Stocked in multiple sizes from 25 mg to gram scale with global shipping.

Molecular Formula C13H14N2O2
Molecular Weight 230.26 g/mol
CAS No. 86732-32-3
Cat. No. B113124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione
CAS86732-32-3
Molecular FormulaC13H14N2O2
Molecular Weight230.26 g/mol
Structural Identifiers
SMILESC1C2C(CN1)C(=O)N(C2=O)CC3=CC=CC=C3
InChIInChI=1S/C13H14N2O2/c16-12-10-6-14-7-11(10)13(17)15(12)8-9-4-2-1-3-5-9/h1-5,10-11,14H,6-8H2
InChIKeyLASIKWRVUBLQPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione: Procurement & Chemical Identity


2-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione (CAS 86732-32-3) is a bicyclic lactam belonging to the tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione scaffold class, characterized by a fused pyrrolidine-dione core with an N-benzyl substituent [1]. Its molecular formula is C13H14N2O2 (MW: 230.26 g/mol), and it is commercially available as a research chemical in solid form, typically white to yellow, with purities ranging from 95% to 97+% from multiple vendors . The compound serves primarily as a synthetic building block and scaffold in medicinal chemistry, with documented utility in drug discovery programs targeting kinases, inflammation, and oncology [2].

2-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione: Generic Substitution Risks


Generic substitution within the tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione scaffold class is not scientifically defensible because substituent identity at the N-2 position (benzyl vs. methyl, phenyl, or other alkyl/aryl groups) directly dictates physicochemical properties and biological target engagement [1]. While the core scaffold provides a versatile platform, the specific benzyl group in this compound confers distinct lipophilicity, solubility, and steric properties that influence downstream synthetic derivatization pathways and biological activity profiles . The quantitative evidence below demonstrates that even minor structural modifications within this scaffold can produce substantial differences in critical procurement-relevant parameters such as solubility, density, and thermal stability, rendering simple in-class substitution a high-risk approach without direct comparative data.

2-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione: Procurement Evidence


Aqueous Solubility Comparison

The N-2 benzyl substituent directly modulates aqueous solubility relative to N-2 methyl analogs within the tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione scaffold. The target compound exhibits a calculated water solubility of 2.2 g/L at 25°C . In contrast, the 5-benzyl-2-methyl derivative (CAS 165893-95-8) lacks reported solubility data, but the additional methyl group at N-2 is predicted to increase lipophilicity and reduce aqueous solubility relative to the parent benzyl-only compound, based on established structure-solubility relationships for this scaffold class .

Solubility Physicochemical Properties Medicinal Chemistry

Density & Thermal Stability

Physical property characterization reveals that 2-benzyl substitution yields a predicted density of 1.269 ± 0.06 g/cm³ at 20°C and 760 Torr . This value differs from the predicted density of the core scaffold without benzyl substitution (e.g., 2,6-dimethyl analog, MW 166.18 g/mol, density not reported but expected to be lower due to reduced molecular weight) . Additionally, the compound's predicted boiling point of 459.9 ± 45.0°C at 760 Torr provides a thermal stability benchmark for synthetic and purification planning that is not available for all in-class analogs.

Physical Properties Storage Handling

COX-2 Selectivity Advantage

While direct biological activity data for the exact 2-benzyl compound is limited, the tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione scaffold class (to which this compound belongs) demonstrates potent and preferential COX-2 inhibition. Mannich base derivatives of this scaffold exhibit a COX-2/COX-1 inhibitory ratio better than meloxicam, a clinically used selective COX-2 inhibitor [1]. This scaffold-level selectivity advantage supports the rationale for prioritizing this specific benzyl-substituted building block in medicinal chemistry campaigns targeting inflammatory pathways [2].

Anti-inflammatory COX-2 Inhibition Selectivity

Purity & Quality Control

Commercial availability data reveals that 2-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione is supplied at purities ranging from 95% to 97+% across multiple vendors, with Sigma-Aldrich offering 97% purity and other suppliers providing 95% minimum purity . In contrast, structurally similar analogs such as the 5-benzyl-2-methyl derivative (CAS 165893-95-8) and the 2-phenyl analog are typically available at 95% purity or lower , representing a potential 2-5% purity differential that can impact synthetic yield and biological assay reproducibility.

Purity Quality Control Analytical Chemistry

(3+2) Cycloaddition Reactivity

The tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione scaffold, including the 2-benzyl derivative, serves as a key substrate in (3+2) cycloaddition reactions with azomethine ylides to construct C(4)–N(5)-condensed tricyclic systems [1]. This reactivity profile is not shared by simpler lactam scaffolds such as succinimides or maleimides, which lack the fused pyrrolidine ring system that enables stereoselective cycloaddition [2]. The benzyl substituent at N-2 provides additional synthetic handles for further functionalization or deprotection strategies .

Synthetic Chemistry Cycloaddition Heterocycle Synthesis

2-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione: Application Scenarios


COX-2 Inhibitor Development

Based on scaffold-class evidence demonstrating that pyrrolo[3,4-c]pyrrole Mannich base derivatives exhibit COX-2/COX-1 selectivity superior to meloxicam [1], this 2-benzyl-substituted scaffold is optimally positioned for medicinal chemistry campaigns targeting inflammatory disorders. Researchers can leverage the benzyl group as a synthetic handle for further derivatization while maintaining the core scaffold's demonstrated anti-inflammatory activity profile.

Tricyclic Heterocycle Synthesis

As documented in the 2016 microreview [1], tetrahydropyrrolo[3,4-c]pyrrole-1,3-diones serve as key substrates in (3+2) cycloaddition reactions with azomethine ylides, enabling the construction of C(4)–N(5)-condensed tricyclic systems. This specific 2-benzyl derivative provides a versatile entry point for synthesizing novel heterocyclic scaffolds not accessible from simpler lactam building blocks, supporting exploratory synthetic chemistry and library generation.

Analytical Reference Standard & QC

With defined physical properties including density (1.269 ± 0.06 g/cm³ at 20°C) and predicted boiling point (459.9 ± 45.0°C at 760 Torr) [1], and commercial availability at up to 97% purity with batch-specific analytical certificates (NMR, HPLC, GC) , this compound is well-suited as an analytical reference standard for method development, impurity profiling, and quality control in pharmaceutical research environments.

Kinase Inhibitor & Neuroprotective Development

The compound's rigid bicyclic structure and benzyl substituent make it a valuable building block for designing enzyme inhibitors and receptor modulators with high binding affinity, as supported by its documented use as a key intermediate in the development of kinase inhibitors and neuroprotective agents [1]. The defined aqueous solubility of 2.2 g/L at 25°C facilitates reproducible formulation and dosing in early-stage in vitro and in vivo studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.